tert-Butyl 3-(methoxymethyl)piperidine-1-carboxylate
Description
tert-Butyl 3-(methoxymethyl)piperidine-1-carboxylate is a piperidine derivative featuring a methoxymethyl substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders. Its structure combines the rigidity of the piperidine ring with the steric protection of the Boc group, facilitating selective functionalization during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl 3-(methoxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)13-7-5-6-10(8-13)9-15-4/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOFMKCQDCVJKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(methoxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methoxymethyl chloride. The reaction is usually carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(methoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(methoxymethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used as a precursor in the synthesis of pharmaceutical agents with potential activity against various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(methoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Observations:
- Methoxymethyl vs. Methoxy(methyl)carbamoyl : The methoxymethyl group likely enhances solubility in organic solvents compared to the bulkier methoxy(methyl)carbamoyl group, which forms stable crystals .
- Aldehyde vs. Styryl Derivatives : The formyl group in (±)-tert-Butyl 3-Formylpiperidine-1-carboxylate enables facile nucleophilic additions, whereas styryl derivatives (e.g., 4-fluorostyryl) exhibit lower yields due to steric challenges in Wittig or Heck reactions .
- Bioactive Substituents : The tetrazole group in tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate confers antidiabetic activity, highlighting the role of heterocyclic substituents in biological targeting .
Boc Protection/Deprotection
The Boc group is widely used for amine protection. For example:
- Deprotection : Hydrolysis of (±)-tert-Butyl 3-(Methoxy(methyl)carbamoyl)piperidine-1-carboxylate under acidic conditions yields (±)-piperidine-3-carboxylic acid (82% yield) .
- Functionalization : tert-Butyl 3-Formylpiperidine-1-carboxylate serves as a precursor for styryl derivatives via condensation reactions .
Biological Activity
Tert-butyl 3-(methoxymethyl)piperidine-1-carboxylate is a compound of significant interest in biological research due to its versatile applications in drug development, enzyme studies, and receptor modulation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
- Molecular Formula : C₁₃H₂₃N₁O₄
- Molecular Weight : Approximately 243.33 g/mol
- CAS Number : 2137647
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can act as both an inhibitor and an activator, modulating the activity of these targets and influencing biochemical pathways. The exact mechanism varies depending on the specific application and context in which the compound is utilized.
Biological Activity
This compound exhibits several biological activities that make it a valuable tool in research:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can be critical for studying metabolic pathways.
- Receptor Modulation : Similar piperidine derivatives have demonstrated the ability to modulate neurotransmitter receptors, suggesting potential effects on serotonin and dopamine pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate | Different methoxy substitution | Varies; less studied |
| Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | Hydroxymethyl group present | Potential receptor modulation |
| Tert-butyl 3-(acetoxymethyl)piperidine-1-carboxylate | Acetoxymethyl group present | Investigated for anti-inflammatory properties |
The presence of the methoxymethyl group in this compound imparts distinct chemical and physical properties that contribute to its unique reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
Recent studies have focused on the pharmacokinetics (PK) and pharmacodynamics (PD) of related piperidine compounds, providing insights into their stability and efficacy:
- Stability Assays : In vitro assays demonstrated that piperidine derivatives exhibit moderate to high stability in liver microsomal environments, which is essential for their potential therapeutic use.
- Receptor Modulation : Compounds structurally related to tert-butyl 3-(methoxymethyl)piperidine have shown promise in modulating serotonin and dopamine receptors. For instance, similar compounds have been evaluated for their effects on human breast cancer cells, exhibiting notable antiproliferative activity with IC50 values ranging from 19.9 to 75.3 µM .
Q & A
Basic: What are the key synthetic routes for tert-Butyl 3-(methoxymethyl)piperidine-1-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting from piperidine derivatives. Common steps include:
- Alkylation : Introducing the tert-butoxycarbonyl (Boc) group via tert-butyl dicarbonate under basic conditions (e.g., NaH in THF) to protect the amine .
- Methoxymethylation : Reacting the intermediate with methoxymethyl chloride or bromide in the presence of a base like triethylamine to install the methoxymethyl group at the 3-position .
Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) are adjusted using design-of-experiment (DoE) approaches. For example, THF may be replaced with DMF to enhance nucleophilicity in polar aprotic solvents. Purity is monitored via HPLC, with yields typically ranging from 60–85% depending on steric hindrance .
Advanced: How can conformational analysis of this compound inform its reactivity in medicinal chemistry?
The compound’s piperidine ring adopts a chair conformation, with the methoxymethyl group in an equatorial position to minimize steric clash with the Boc group. This conformation influences:
- Nucleophilic reactivity : The axial/equatorial orientation of substituents affects accessibility for reactions like deprotection or cross-coupling .
- Biological interactions : Molecular docking studies show that equatorial methoxymethyl groups enhance hydrogen bonding with target enzymes (e.g., kinases) compared to axial orientations .
Methodology : Conformational analysis is performed using X-ray crystallography (refined via SHELXL ) or DFT calculations (B3LYP/6-31G* level). NOESY NMR can validate predicted spatial arrangements .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regioselectivity of substitution (e.g., methoxymethyl proton signals at δ 3.2–3.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]: 258.17) and detects fragmentation patterns .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% for most synthetic batches) .
Advanced: How do steric and electronic effects of the methoxymethyl group influence downstream derivatization?
- Steric effects : The methoxymethyl group’s bulk limits access to the piperidine nitrogen, requiring harsher conditions for Boc deprotection (e.g., TFA in DCM for 6–12 hours vs. 2–4 hours for less hindered analogs) .
- Electronic effects : The electron-donating methoxy group increases electron density at the adjacent carbon, facilitating electrophilic substitutions (e.g., nitration or halogenation) at the 4-position .
Contradictions : While computational models predict enhanced nucleophilicity, experimental data may show reduced reactivity due to steric shielding, necessitating iterative optimization .
Basic: What safety precautions are recommended for handling this compound?
- PPE : Gloves (nitrile), lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods due to potential respiratory irritation from airborne particulates .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the Boc group .
Advanced: How can crystallographic data resolve contradictions in spectral interpretation?
Discrepancies between predicted and observed NMR signals (e.g., unexpected splitting) may arise from dynamic conformational changes. Resolution strategies :
- Single-crystal X-ray diffraction : Provides unambiguous structural confirmation, including bond angles and torsional strain .
- VT-NMR : Variable-temperature NMR identifies fluxional behavior (e.g., ring puckering) by observing signal coalescence at elevated temperatures .
Basic: What are the solubility properties of this compound in common solvents?
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DCM | >100 | Preferred for Boc deprotection |
| Methanol | 50–60 | Limited due to Boc hydrolysis |
| Water | <1 | Hydrophobic core dominates |
| Data derived from shake-flask experiments at 25°C . |
Advanced: What strategies mitigate racemization during chiral synthesis of related piperidine derivatives?
- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during methoxymethylation .
- Low-temperature conditions : Reactions conducted at –78°C (dry ice/acetone bath) reduce kinetic resolution barriers .
- Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze enantiomers, achieving >90% ee in optimized cases .
Basic: How is this compound used as a building block in drug discovery?
- Core scaffold : The Boc-protected piperidine serves as a precursor for:
- Kinase inhibitors (e.g., via Suzuki coupling at the 4-position) .
- Neurotransmitter analogs (e.g., dopamine reuptake inhibitors) .
- Deprotection : TFA-mediated Boc removal yields free amines for further functionalization .
Advanced: How does the methoxymethyl group impact metabolic stability in preclinical studies?
- Oxidative metabolism : The methoxy group resists CYP450-mediated oxidation compared to hydroxyl analogs, extending half-life in vivo .
- Hydrolysis : In acidic environments (e.g., stomach pH), the methoxymethyl group remains stable, whereas acetals or esters may degrade .
Data conflict : While computational models predict rapid hepatic clearance, in vivo rodent studies show prolonged exposure due to protein binding, necessitating PK/PD modeling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
